A common synthetic route to 4,6-dichloropyrido[3,2-d]pyrimidine involves the following steps:* Starting material: 2,6-Dihydroxypyridine-3-carboxylic acid [ [] ] * Chlorination: Treatment with phosphorus oxychloride (POCl3) under reflux conditions converts the hydroxyl groups into chlorine atoms, yielding 2,4,7-trichloropyrido[3,2-d]pyrimidine [ [, ] ].* Regioselective dechlorination: Palladium-catalyzed dechlorination at the C-4 position selectively removes one chlorine atom, affording 4,6-dichloropyrido[3,2-d]pyrimidine [ [] ].
The mechanism of action of 4,6-dichloropyrido[3,2-d]pyrimidine derivatives is highly dependent on the nature of the substituents introduced at the 4 and 6 positions. Different substituents can impart specific binding affinities towards various biological targets, leading to a wide range of pharmacological activities. For example, 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been reported to act as:* Mnk and HDAC inhibitors: These compounds exhibit anti-cancer activity by inhibiting the activity of mitogen-activated protein kinase-interacting kinases (MNKs) and histone deacetylases (HDACs) [ [, ] ].* BTK inhibitors: Certain derivatives have shown potent inhibition of Bruton's tyrosine kinase (BTK), a key target for the treatment of B-cell malignancies and autoimmune diseases [ [] ].
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: